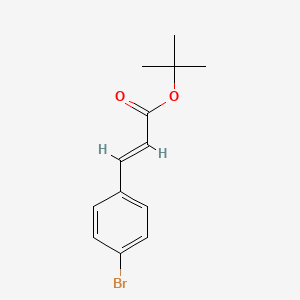

(E)-tert-butyl 3-(4-bromophenyl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

trans-3-(4-Bromophenyl)acrylic acid tert-butyl ester: is a chemical compound with the molecular formula C13H15BrO2 and a molecular weight of 283.17 g/mol . . This compound is characterized by its unique structure, which includes a bromophenyl group attached to an acrylic acid ester.

Preparation Methods

The synthesis of trans-3-(4-Bromophenyl)acrylic acid tert-butyl ester typically involves the esterification of trans-3-(4-Bromophenyl)acrylic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane for several hours until the desired ester is formed .

Chemical Reactions Analysis

trans-3-(4-Bromophenyl)acrylic acid tert-butyl ester: undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents like potassium permanganate or lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

trans-3-(4-Bromophenyl)acrylic acid tert-butyl ester: has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-3-(4-Bromophenyl)acrylic acid tert-butyl ester involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the acrylic acid ester moiety can undergo nucleophilic addition reactions . These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

trans-3-(4-Bromophenyl)acrylic acid tert-butyl ester: can be compared with similar compounds such as:

- trans-3-(4-Chlorophenyl)acrylic acid tert-butyl ester

- trans-3-(4-Fluorophenyl)acrylic acid tert-butyl ester

- trans-3-(4-Methylphenyl)acrylic acid tert-butyl ester

These compounds share similar structures but differ in the substituent on the phenyl ring, which can influence their chemical reactivity and applications . The presence of different substituents can lead to variations in their physical and chemical properties, making each compound unique in its own right .

Biological Activity

(E)-tert-butyl 3-(4-bromophenyl)acrylate is an organic compound with the molecular formula C13H15BrO2 and a molecular weight of approximately 283.17 g/mol. This compound has garnered attention in synthetic organic chemistry and biological research due to its unique structural features and potential applications.

Chemical Structure and Properties

The structure of this compound includes a tert-butyl group attached to an acrylate structure, with a bromophenyl substituent at the 3-position. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various synthetic pathways. Its E-isomer configuration is crucial for its chemical behavior and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in cancer research:

- Antiproliferative Effects : Studies have demonstrated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, related compounds have shown significant antiproliferative activity in MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM .

- Tubulin Destabilization : The compound's mechanism of action may involve binding to tubulin, leading to destabilization and inhibition of microtubule polymerization. This property is shared with other colchicine-binding site inhibitors, which are known to disrupt mitotic processes in cancer cells .

- Cell Cycle Arrest : Flow cytometry analyses indicate that certain derivatives of this compound can arrest cells in the G2/M phase of the cell cycle, triggering apoptosis through microtubule disruption .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods involving reactive intermediates. For example, a notable synthetic route involves the use of sodium hydride and tert-butyldimethylphosphonoacetate under controlled temperature conditions .

Case Studies

- Antiproliferative Activity : In a comparative study involving various analogues, this compound was evaluated alongside other brominated compounds. The results indicated that compounds with similar structural motifs exhibited enhanced antiproliferative effects against triple-negative breast cancer cell lines, suggesting a promising avenue for further development .

- Mechanistic Insights : A detailed investigation into the interaction between this compound and tubulin revealed that the compound effectively inhibits tubulin assembly in vitro. This inhibition was quantified using polymerization assays, demonstrating significant reductions in microtubule formation upon treatment with the compound .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Antiproliferative Activity (IC50) | Unique Aspects |

|---|---|---|---|

| Ethyl 3-(4-bromophenyl)acrylate | Ethyl group instead of tert-butyl | Higher IC50 values observed | Lower steric hindrance |

| Methyl 3-(4-bromophenyl)acrylate | Methyl group instead of tert-butyl | More volatile and easier to handle | Potentially less effective |

| tert-Butyl 3-(4-chlorophenyl)acrylate | Chlorine instead of bromine | Varies based on electronic properties | Different reactivity patterns |

Properties

Molecular Formula |

C13H15BrO2 |

|---|---|

Molecular Weight |

283.16 g/mol |

IUPAC Name |

tert-butyl (E)-3-(4-bromophenyl)prop-2-enoate |

InChI |

InChI=1S/C13H15BrO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3/b9-6+ |

InChI Key |

FFPDSVNJARXKCJ-RMKNXTFCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)Br |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.